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Compound of Interest

Compound Name: Diallyl 2,2'-oxydiethyl dicarbonate

Cat. No.: B089636 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Diallyl 2,2'-oxydiethyl dicarbonate, also known as allyl diglycol carbonate (ADC), is a

monomer primarily utilized in the production of high-performance optical polymers.[1] Its

chemical structure, featuring two allyl groups and a diethylene glycol backbone, allows for the

formation of a cross-linked polymer network upon free-radical polymerization.[1] This results in

a material with exceptional optical clarity, impact resistance, and light weight, making it a

preferred choice for manufacturing ophthalmic lenses and other optical components. While its

primary application lies in materials science, the presence of the diallyl functional group

suggests potential for chemical modifications and derivatizations that could be of interest in

various research and development contexts. A thorough understanding of its spectroscopic

characteristics is fundamental for quality control, reaction monitoring, and structural elucidation

of its derivatives.

This technical guide provides an in-depth overview of the spectroscopic analysis of Diallyl 2,2'-
oxydiethyl dicarbonate, including detailed data from Nuclear Magnetic Resonance (NMR)

spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Experimental protocols and key logical workflows for its synthesis and polymerization are also

presented.

Physicochemical Properties
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A summary of the key physicochemical properties of Diallyl 2,2'-oxydiethyl dicarbonate is

provided in the table below.

Property Value

Molecular Formula C₁₂H₁₈O₇

Molecular Weight 274.27 g/mol [1]

CAS Number 142-22-3[1]

Appearance Colorless liquid[2][3]

Density 1.15 g/mL at 25 °C[2]

Melting Point -4 °C[2][3]

Boiling Point 161 °C at 2 mmHg[2]

Refractive Index (n²⁰/D) 1.451[2]

Water Solubility 2.36 g/L at 20 °C[2]

Spectroscopic Data
The following sections detail the characteristic spectroscopic data for Diallyl 2,2'-oxydiethyl
dicarbonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of Diallyl 2,2'-
oxydiethyl dicarbonate. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed

information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by distinct signals corresponding to the allyl and the

ethylene oxide backbone protons.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

5.8 – 5.2 Multiplet 2H -CH=CH₂

5.4 – 5.2 Multiplet 4H -CH=CH₂

4.6 Doublet 4H -O-CH₂-CH=CH₂

4.2 Multiplet 4H -C(=O)O-CH₂-CH₂-

3.6 – 4.2 Multiplet 4H -CH₂-O-CH₂-

Note: The chemical shift ranges for the allyl protons are reported as a multiplet between δ 5.8–

5.2 ppm.[1] The ethylene oxide backbone protons appear in the region of δ 3.6–4.2 ppm.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the presence of the carbonyl carbons and the different types

of aliphatic carbons in the molecule.

Chemical Shift (δ) ppm Assignment

150 – 155 C=O (Carbonate)[1]

132 -CH=CH₂

118 -CH=CH₂

69 -O-CH₂-CH=CH₂

68 -C(=O)O-CH₂-CH₂-

64 -CH₂-O-CH₂-

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in Diallyl 2,2'-oxydiethyl
dicarbonate. The spectrum is dominated by strong absorptions from the carbonate and allyl

groups.
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

1740–1760 C=O Carbonyl Stretch[1]

1640 C=C Alkene Stretch[1]

3100-3000 =C-H Alkene C-H Stretch

2980-2850 C-H Alkane C-H Stretch

1250-1000 C-O Ether and Ester C-O Stretch

990, 920 =C-H
Alkene C-H Bend (out-of-

plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for

assessing the purity of Diallyl 2,2'-oxydiethyl dicarbonate.

m/z Proposed Fragment

274 [M]⁺ (Molecular Ion)

233 [M - C₃H₅]⁺ (Loss of allyl radical)

189 [M - C₃H₅O₂]⁺

145 [M - C₆H₉O₄]⁺

41 [C₃H₅]⁺ (Allyl cation)

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of Diallyl
2,2'-oxydiethyl dicarbonate. Instrument parameters should be optimized for the specific

equipment used.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of Diallyl 2,2'-oxydiethyl
dicarbonate in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2

seconds, and 16-32 scans.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-

decoupled sequence is typically used. Due to the lower natural abundance and sensitivity of

the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay

may be required.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the

chemical shifts to the internal standard.

FTIR Spectroscopy
Sample Preparation: As Diallyl 2,2'-oxydiethyl dicarbonate is a liquid, a thin film can be

prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR)

accessory can be used by placing a drop of the sample directly onto the ATR crystal.

Background Collection: Collect a background spectrum of the clean, empty salt plates or the

clean, dry ATR crystal.

Sample Spectrum Collection: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of Diallyl 2,2'-oxydiethyl dicarbonate (e.g., 1

mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
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GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the gas

chromatograph. Use a suitable capillary column (e.g., a non-polar DB-5 or similar) and a

temperature program that allows for the separation of the analyte from any impurities. A

typical program might start at 50°C and ramp up to 250°C.

MS Detection: The eluent from the GC column is introduced into the mass spectrometer.

Electron ionization (EI) at 70 eV is a common method for generating ions. The mass

analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, for example, from 40 to

400 amu.

Data Analysis: Identify the peak corresponding to Diallyl 2,2'-oxydiethyl dicarbonate in the

total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the

molecular ion and the fragmentation pattern.

Logical and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key processes

involving Diallyl 2,2'-oxydiethyl dicarbonate.

Diethylene Glycol
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Caption: Synthesis of Diallyl 2,2'-oxydiethyl dicarbonate.
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Caption: Free-Radical Polymerization Workflow.

Conclusion
The spectroscopic techniques of NMR, FTIR, and MS provide a comprehensive

characterization of Diallyl 2,2'-oxydiethyl dicarbonate. The data presented in this guide

serves as a valuable reference for researchers and scientists in confirming the identity, purity,

and structure of this important monomer. The detailed experimental protocols offer a starting

point for laboratory analysis, while the workflow diagrams provide a clear overview of its

synthesis and polymerization. A thorough understanding of these analytical methods is crucial

for the development of new materials and applications based on this versatile chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of Diallyl 2,2'-oxydiethyl
dicarbonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089636#spectroscopic-analysis-of-diallyl-2-2-
oxydiethyl-dicarbonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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